An In-depth Technical Guide to 5-Chloro-2-nitroaniline (CAS: 1635-61-6)
An In-depth Technical Guide to 5-Chloro-2-nitroaniline (CAS: 1635-61-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-nitroaniline is a key chemical intermediate with the CAS number 1635-61-6. This yellow to orange crystalline solid is of significant interest in the pharmaceutical and chemical industries due to its versatile reactivity.[1][2] Its structure, featuring a chlorinated and nitrated benzene (B151609) ring attached to an amine group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs) and dyes.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 5-Chloro-2-nitroaniline, with a focus on its role in drug development.
Core Properties of 5-Chloro-2-nitroaniline
The physicochemical properties of 5-Chloro-2-nitroaniline are critical for its handling, application in synthesis, and analytical characterization. A summary of these properties is presented below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 1635-61-6 | [3] |
| Molecular Formula | C₆H₅ClN₂O₂ | [3][4] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid/powder/chunks | [2] |
| Melting Point | 125-129 °C (decomposes) | [5] |
| Boiling Point | ~200 °C (rough estimate) | [5] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol (B129727), ethanol, acetone, and dimethylformamide.[6][7] | [6][7] |
| InChI | InChI=1S/C6H5ClN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2 | [3][4] |
| SMILES | Nc1cc(Cl)ccc1--INVALID-LINK--=O |
Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| IR (Infrared) | Data available, specific peaks not detailed in search results. | [8] |
| ¹H NMR (Proton NMR) | Spectral data available in databases. | [8] |
| ¹³C NMR (Carbon NMR) | Spectral data available in databases. | [9] |
| Mass Spectrometry | Molecular Ion (m/z): 172. Key fragments at m/z 142 and 99. | [3] |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis and purification of 5-Chloro-2-nitroaniline.
Synthesis of 5-Chloro-2-nitroaniline from 2,4-Dichloronitrobenzene (B57281)
This method involves the amination of 2,4-dichloronitrobenzene.
Materials:
-
2,4-Dichloronitrobenzene
-
Toluene
-
Liquid ammonia (B1221849)
-
Methanol (for crystallization)
-
Water
Procedure:
-
To a 3 L autoclave, add 2.46 mol of 2,4-dichloronitrobenzene and 7.72 mol of toluene.
-
Seal the autoclave and replace the air with nitrogen.
-
Introduce 14.1 mol of liquid ammonia into the autoclave.
-
Heat the mixture to 160°C and maintain the reaction for 8 hours.
-
Cool the autoclave to 40°C and carefully vent the excess ammonia.
-
Open the autoclave and transfer the resulting solid-liquid mixture to 800 mL of water.
-
Continue cooling the mixture to 10°C.
-
Filter the mixture to collect the solid product.
-
Wash the filter cake with water.
-
Recrystallize the crude product from methanol to obtain pure 5-Chloro-2-nitroaniline. This process typically yields a product with a purity of around 99.5% and a melting point of 126-129°C.[10]
Purification of 5-Chloro-2-nitroaniline
Recrystallization is a common method for purifying crude 5-Chloro-2-nitroaniline.
Materials:
-
Crude 5-Chloro-2-nitroaniline
-
Methanol
Procedure:
-
Dissolve the crude 5-Chloro-2-nitroaniline in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Applications in Drug Development
5-Chloro-2-nitroaniline serves as a crucial starting material and intermediate in the synthesis of several important pharmaceutical compounds.
Synthesis of Fenbendazole (B1672488)
Fenbendazole is a broad-spectrum benzimidazole (B57391) anthelmintic used against gastrointestinal parasites. The synthesis of Fenbendazole from 5-Chloro-2-nitroaniline involves a multi-step process.[11] A general workflow for this synthesis is outlined below.
Caption: Synthetic workflow for Fenbendazole from 5-Chloro-2-nitroaniline.
A detailed experimental protocol for the synthesis of Fenbendazole from 5-Chloro-2-nitroaniline is as follows:
-
Condensation: 5-Chloro-2-nitroaniline is reacted with sodium thiophenolate in a suitable solvent such as n-propanol. The reaction mixture is heated to facilitate the nucleophilic aromatic substitution, yielding 5-thiophenyl-2-nitroaniline.[12]
-
Reduction: The nitro group of 5-thiophenyl-2-nitroaniline is reduced to an amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with Raney nickel.[12] This step produces 4-thiophenyl-o-phenylenediamine.
-
Cyclization: The resulting diamine is then cyclized to form the benzimidazole ring system of Fenbendazole. This is typically accomplished by reacting with a suitable reagent like N-(trichloromethyl) methyl carbamate.[12]
Synthesis of Sorafenib (B1663141) Analogues
Sorafenib is a kinase inhibitor drug approved for the treatment of certain types of cancer. 5-Chloro-2-nitroaniline is a precursor to intermediates used in the synthesis of Sorafenib and its analogues.[13][14]
The general approach to synthesizing Sorafenib analogues involves the preparation of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, which is then reacted with an isocyanate derived from a substituted aniline, which can be synthesized from precursors like 5-chloro-2-nitroaniline.
Caption: General synthetic workflow for Sorafenib analogues.
The core of Sorafenib's mechanism of action is the inhibition of multiple kinases involved in tumor cell proliferation and angiogenesis.[1][15]
Caption: Simplified signaling pathways inhibited by Sorafenib.
Use in HIV-1 Inhibitor Synthesis
5-Chloro-2-nitroaniline and its derivatives are also utilized in the synthesis of novel compounds with potential anti-HIV activity. For instance, benzimidazolone analogues synthesized using this precursor have shown potent inhibitory activity against HIV-1 replication.[16] The mechanism of action for some of these inhibitors involves targeting the HIV-1 reverse transcriptase enzyme.
Safety and Handling
5-Chloro-2-nitroaniline is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | Description |
| H300+H310+H330 | Fatal if swallowed, in contact with skin or if inhaled. |
| H373 | May cause damage to organs through prolonged or repeated exposure. |
| H411 | Toxic to aquatic life with long lasting effects. |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Approved respirator.
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves.
-
Skin and Body Protection: Protective clothing.
Handling and Storage:
-
Handle in a well-ventilated area or in a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
5-Chloro-2-nitroaniline is a fundamentally important chemical intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its well-defined physical and chemical properties, along with established synthetic protocols, make it a valuable building block for researchers and drug development professionals. A thorough understanding of its properties, safe handling procedures, and synthetic utility is crucial for its effective and safe use in the laboratory and in industrial settings. The continued exploration of its reactivity is likely to lead to the development of new and innovative therapeutic agents.
References
- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1635-61-6: 5-Chloro-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 3. 5-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 74218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitroaniline [webbook.nist.gov]
- 5. 5-Chloro-2-nitroaniline CAS#: 1635-61-6 [m.chemicalbook.com]
- 6. 5-Chloro 2 Nitroaniline, C6H5ClN2O2, 1635-61-6, 2 Nitro 5 Chloroaniline, 5 Chloro 2 Nitrobenzenamine [mallakchemicals.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 5-Chloro-2-nitroaniline(1635-61-6) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. Page loading... [wap.guidechem.com]
- 11. Fenbendazole synthesis - chemicalbook [chemicalbook.com]
- 12. CN113248445B - Synthesis method of fenbendazole - Google Patents [patents.google.com]
- 13. New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation [mdpi.com]
- 14. Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ClinPGx [clinpgx.org]


